4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene

Description

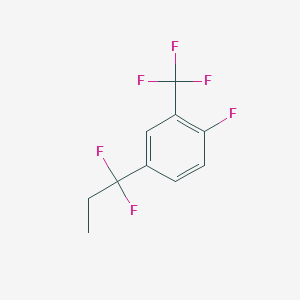

4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct functional groups:

- A 1-fluoro group at position 1.

- A trifluoromethyl (-CF₃) group at position 2.

- A 1,1-difluoropropyl chain at position 3.

Key Properties (Inferred):

- Molecular Formula: C₁₀H₈F₆.

- Molecular Weight: ~242.16 g/mol.

- Fluorine Content: Six fluorine atoms, enhancing electronegativity and stability.

The compound is available through Santa Cruz Biotechnology, though acquiring its Certificate of Analysis (COA) may require direct communication with suppliers .

Properties

IUPAC Name |

4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6/c1-2-9(12,13)6-3-4-8(11)7(5-6)10(14,15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWMPCNTJXSYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the fluorination of precursor benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is subjected to fluorination agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using specialized reactors to handle the reactive fluorine species safely. The process must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorinated benzene ring can be oxidized to produce corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be used to convert the fluorine atoms to hydrogen atoms, altering the compound's properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed:

Oxidation: Fluorinated benzoic acids or ketones.

Reduction: Hydrogenated derivatives with reduced fluorine content.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : Approximately 242.16 g/mol

- CAS Number : 1138445-49-4

The compound features a benzene ring substituted with a trifluoromethyl group and a difluoropropyl moiety. The presence of multiple electronegative fluorine atoms enhances its chemical reactivity and stability, making it suitable for various applications.

Medicinal Chemistry

Fluorinated compounds are often used in drug development due to their ability to enhance biological activity. The unique structure of 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene can improve binding affinity and selectivity for biological targets.

Case Study : In research exploring new anti-cancer agents, derivatives of this compound have shown promising results in inhibiting tumor growth by enhancing the stability of drug-receptor interactions .

Materials Science

The compound's properties make it suitable for developing advanced materials, including polymers and coatings that require high thermal stability and chemical resistance.

Data Table: Properties for Material Applications

| Property | Value |

|---|---|

| Boiling Point | 120°C (estimated) |

| Density | 1.45 g/cm³ (estimated) |

| Solubility | Soluble in organic solvents |

Analytical Chemistry

This compound is utilized as a derivatizing agent in chromatography. Its ability to form stable derivatives aids in the analysis of amines and other functional groups.

Application Example : In gas chromatography-mass spectrometry (GC-MS), this compound has been effectively used to enhance the detection limits of various analytes due to its unique mass spectral characteristics .

Biological Interactions

The electronegative nature of fluorine atoms contributes to the compound's ability to stabilize interactions with biological targets, which is crucial for its application in drug design. The presence of fluorine can also influence pharmacokinetics, improving absorption and distribution profiles.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through binding to specific receptors or enzymes. The fluorine atoms can influence the binding affinity and selectivity of the compound, leading to its biological activity.

Molecular Targets and Pathways Involved:

Receptors: The compound may bind to specific receptors, altering their activity.

Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.

Pathways: The compound can modulate various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s closest structural analogs share the benzene core with fluorine and trifluoromethyl substituents but differ in other functional groups. Below is a comparative analysis:

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (CAS: 2229492-89-9)

- Structure : Features a propynyl (-C≡CH₂) group at position 2 instead of the difluoropropyl chain.

- Molecular Formula : C₁₀H₆F₄.

- Molecular Weight : 202.15 g/mol.

- Lower fluorine content (4 vs. 6 atoms) reduces lipophilicity compared to the target compound. Discontinued commercial availability limits its current use .

Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure: Contains a 4-nitrophenoxy group and chlorine substitution.

- Application : Herbicide (pesticide).

- Key Differences: Nitro group (-NO₂) enhances oxidative reactivity, making it suitable for pesticidal activity. Chlorine substitution increases environmental persistence but raises toxicity concerns. Lacks the difluoropropyl chain, reducing fluorinated alkyl chain interactions .

Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure: Includes an ethoxy-nitro-phenoxy group.

- Application : Broad-spectrum herbicide.

- Key Differences: Ethoxy group improves solubility in organic matrices. Complex phenoxy substituents enhance binding to plant protoporphyrinogen oxidase (PPO), a target in herbicides. The absence of a fluorinated alkyl chain reduces steric hindrance compared to the target compound .

Comparative Data Table

Research Findings and Trends

- Fluorine Impact : Higher fluorine content in the target compound improves thermal stability and resistance to hydrolysis compared to nitrofluorfen and oxyfluorfen, which prioritize reactivity over longevity .

- Alkyl Chain vs. Aromatic Substituents: The difluoropropyl chain may enhance membrane permeability in bioactive applications, whereas phenoxy groups in pesticidal analogs optimize target enzyme inhibition .

- Synthetic Utility : The propynyl analog’s discontinuation highlights the demand for stable, fluorinated intermediates like the target compound in modern synthetic workflows .

Biological Activity

4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.

- Molecular Formula : C₁₀H₈F₆

- Molecular Weight : 242.16 g/mol

- CAS Number : 1138445-49-4

- Structure : The compound features multiple fluorine atoms which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of the compound against various bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes. It was found to be a moderate inhibitor of CYP2D6, which is crucial for the metabolism of many drugs. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetic profile.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a promising avenue for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.